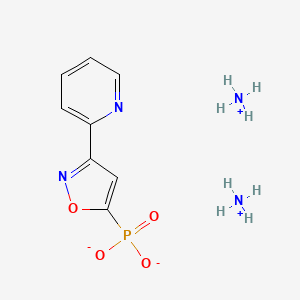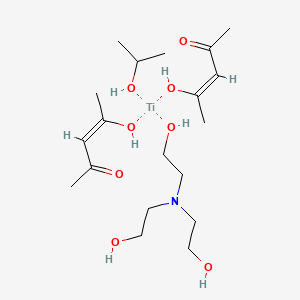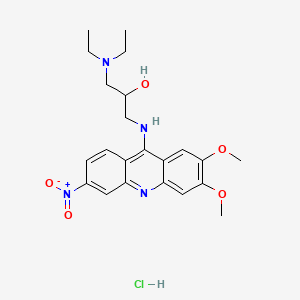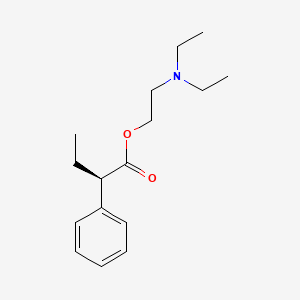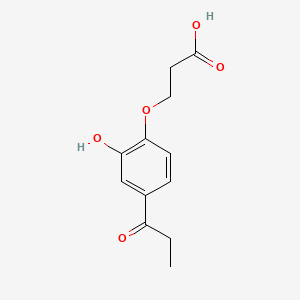
4-(3-(Dimethylamino)propoxy)-2-hydroxybenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(Dimethylamino)propoxy)-2-hydroxybenzophenone is an organic compound with a complex structure that includes a benzophenone core substituted with a dimethylamino group and a hydroxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Dimethylamino)propoxy)-2-hydroxybenzophenone typically involves multiple steps, starting with the preparation of the benzophenone core. One common method involves the reaction of 4-hydroxybenzophenone with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-(Dimethylamino)propoxy)-2-hydroxybenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Applications De Recherche Scientifique
4-(3-(Dimethylamino)propoxy)-2-hydroxybenzophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor in certain biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(3-(Dimethylamino)propoxy)-2-hydroxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. Additionally, its photophysical properties allow it to act as a fluorescent probe, enabling the study of molecular interactions and dynamics.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)benzophenone: Lacks the hydroxy group, resulting in different chemical properties and reactivity.
2-Hydroxybenzophenone: Lacks the dimethylamino group, affecting its solubility and interaction with biological targets.
4-(3-(Dimethylamino)propoxy)benzaldehyde: Similar structure but with an aldehyde group instead of a ketone.
Uniqueness
4-(3-(Dimethylamino)propoxy)-2-hydroxybenzophenone is unique due to the presence of both the dimethylamino and hydroxy groups, which confer distinct chemical and physical properties. These functional groups enable a wide range of chemical reactions and applications, making the compound versatile and valuable in various fields.
Propriétés
Numéro CAS |
83803-90-1 |
|---|---|
Formule moléculaire |
C18H21NO3 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
[4-[3-(dimethylamino)propoxy]-2-hydroxyphenyl]-phenylmethanone |
InChI |
InChI=1S/C18H21NO3/c1-19(2)11-6-12-22-15-9-10-16(17(20)13-15)18(21)14-7-4-3-5-8-14/h3-5,7-10,13,20H,6,11-12H2,1-2H3 |
Clé InChI |
XJIAATSRRWEFEX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


